molecular formula C11H9BrN2O B2796457 (Z)-3-(3-bromo-5-methylphenyl)-2-cyanoprop-2-enamide CAS No. 1807938-14-2

(Z)-3-(3-bromo-5-methylphenyl)-2-cyanoprop-2-enamide

Cat. No.: B2796457
CAS No.: 1807938-14-2
M. Wt: 265.11
InChI Key: GVBOJCPCDLLXMW-UHFFFAOYSA-N
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Description

(Z)-3-(3-bromo-5-methylphenyl)-2-cyanoprop-2-enamide is a useful research compound. Its molecular formula is C11H9BrN2O and its molecular weight is 265.11. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Applications

Compounds with similar structures have been investigated for their potential in synthesizing pharmacologically active materials. For example, studies on radical cyclizations have shown their utility in creating carbo- and heterocyclic compounds, which are integral to natural products and pharmacologically active compounds. The manipulation of reaction conditions, such as temperature, can influence the regiochemistry of these cyclizations, offering pathways to synthesize complex molecular architectures that might have biological relevance (Ishibashi & Tamura, 2004).

Chemical Rearrangements and Discoveries

Research has also uncovered unexpected chemical rearrangements during synthesis processes that can lead to the discovery of new compounds. This underscores the importance of thorough investigation and characterization of synthetic pathways, which could be relevant for exploring the synthetic versatility of "(2Z)-3-(3-bromo-5-methylphenyl)-2-cyanoprop-2-enamide" and related compounds (Moustafa et al., 2017).

Pharmaceutical Development

The development of chemosensors is another area of research that might be relevant to the compound . Chemosensors based on specific chemical frameworks can detect a variety of analytes, suggesting that compounds with particular structural motifs might be tailored for sensory applications in biomedical and environmental contexts (Roy, 2021).

Toxicology and Safety

Understanding the toxicological profile of chemicals related to "(2Z)-3-(3-bromo-5-methylphenyl)-2-cyanoprop-2-enamide" is crucial for their safe handling and application in research and pharmaceutical development. Investigations into the metabolic pathways and toxicological impacts of structurally or functionally similar compounds provide valuable information for assessing potential risks and safety measures (Kennedy, 2001).

Properties

IUPAC Name

(Z)-3-(3-bromo-5-methylphenyl)-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c1-7-2-8(5-10(12)3-7)4-9(6-13)11(14)15/h2-5H,1H3,(H2,14,15)/b9-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBOJCPCDLLXMW-WTKPLQERSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C=C(C#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)Br)/C=C(/C#N)\C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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